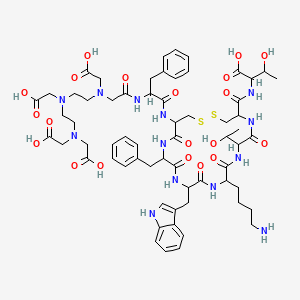

![molecular formula C22H21ClN2O5 B1680994 methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate CAS No. 431979-47-4](/img/structure/B1680994.png)

methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate

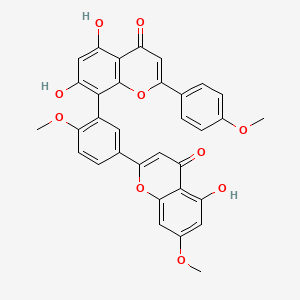

Descripción general

Descripción

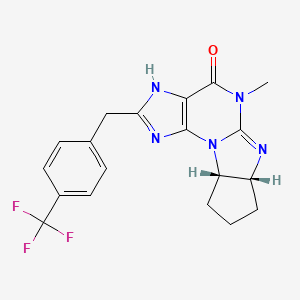

“Methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate” is a chemical compound with the molecular formula C22H21ClN2O5 . It is also known by the synonyms SJ-172550 and 431979-47-4 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name "methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate" . The InChI code is "InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15 (11-18 (23)21 (19)30-13-20 (26)28-3)10-17-14 (2)24-25 (22 (17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+" .Aplicaciones Científicas De Investigación

Inhibition of MDM4 and p53 Interaction

SJ-172550 was discovered in a biochemical high throughput screen for inhibitors of the interaction of MDMX (also known as MDM4) and p53 . It acts through a complex mechanism where it forms a reversible but covalent complex with MDMX, locking MDMX into a conformation that is unable to bind p53 . This mechanism of action hinders the further development of SJ-172550 as a selective MDMX inhibitor .

Induction of p53-dependent Cell Death

SJ-172550 has been shown to cause p53-dependent cell death of retinoblastoma cells . It competes for the wild type p53 peptide binding to MDMX with an EC 50 ∼ 5 µM .

Potential Therapeutic for Ewing Sarcoma

In a study on Ewing Sarcoma, a pediatric malignancy, SJ-172550 was found to induce dose-dependent apoptosis . The viability of WE-68 cells in response to Nutlin-3a treatment was synergistically enhanced in the presence of SJ-172550 .

Synergistic Effects with Other Therapeutic Agents

SJ-172550 has been shown to have synergistic effects with other therapeutic agents. For instance, it can synergize with Nutlin-3a, a p53 activator, in inducing apoptosis in wild-type p53 expressing Ewing sarcoma cell lines .

Targeted Inhibition of MDM2 and MDM4

SJ-172550 provides the first evidence of synergism between targeted inhibition of MDM2 and MDM4 . This suggests that p53 activation could be a novel systemic therapeutic approach for diseases like Ewing sarcoma .

High Throughput Screening of Chemical Libraries

SJ-172550 was identified as the first MDMX inhibitor in a high throughput screening of chemical libraries . This compound binds reversibly to MDMX and effectively kills retinoblastoma cells in which the expression of MDMX is amplified .

Mecanismo De Acción

Target of Action

SJ-172550 is primarily targeted at MDMX (MDM4) . MDMX is a protein that plays a crucial role in the p53 pathway , which is a critical pathway regulating cell survival in response to genotoxic, hypoxic, or oncogenic signals . MDMX binds to p53, preventing its transcriptional activity .

Mode of Action

SJ-172550 acts by forming a covalent but reversible complex with MDMX . This complex locks MDMX into a conformation that is unable to bind p53 . The compound competes for the wild type p53 peptide binding to MDMX .

Biochemical Pathways

The primary biochemical pathway affected by SJ-172550 is the p53 pathway . By inhibiting the interaction between MDMX and p53, SJ-172550 disrupts this pathway, which is often suppressed in tumors with wild type p53 due to increased expression of the p53 antagonists MDM2 or MDMX .

Pharmacokinetics

The stability of this complex is influenced by many factors, including the reducing potential of the media .

Result of Action

SJ-172550 effectively kills retinoblastoma cells in which the expression of MDMX is amplified . It causes p53-dependent cell death . The effect of SJ-172550 is additive when combined with an MDM2 inhibitor .

Action Environment

The action of SJ-172550 is influenced by various environmental factors. The relative stability of the complex it forms with MDMX is affected by the reducing potential of the media, the presence of aggregates, and other factors that influence the conformational stability of the protein .

Propiedades

IUPAC Name |

methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKFQJXGAQWHBZ-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |

CAS RN |

431979-47-4 | |

| Record name | SJ-17255 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has the structure of SJ-172550 been confirmed, and is there spectroscopic data available?

A1: While the chemical name methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is consistently used to describe SJ-172550, none of the provided research articles explicitly confirm its structure through spectroscopic data like NMR or mass spectrometry.

Q2: Are there concerns regarding the stability of SJ-172550?

A3: Yes, research has indicated that SJ-172550 exhibits instability in aqueous solutions, leading to the formation of degradation products. [] This instability poses a challenge for its use as a reliable tool in biological research, as the degradation products may have unknown biological activities.

Q3: What is the current understanding of the Structure-Activity Relationship (SAR) for SJ-172550 and its analogues?

A4: There is limited information available on the SAR of SJ-172550 and its analogues. While some studies utilize derivatives of (E)-3-benzylidene-7-methoxychroman-4-one, a structural feature present in SJ-172550, to investigate cytotoxic properties, [, ] a systematic exploration of modifications to the SJ-172550 scaffold and their impact on MDMX inhibition or other biological activities is lacking in the provided literature.

Q4: Are there any known cases of resistance to SJ-172550?

A4: The provided literature does not offer specific information regarding developed resistance mechanisms to SJ-172550. Given the uncertainties surrounding its mechanism of action and its instability, extensive investigation into resistance mechanisms may be premature.

Q5: What are the implications of the findings on SJ-172550 for its potential as a therapeutic agent?

A7: The discovery of SJ-172550's complex mechanism of action, its instability in aqueous solutions, and the lack of comprehensive SAR data raise concerns about its suitability as a therapeutic agent. [, ] Further research is needed to fully understand its behavior and to potentially modify its structure to enhance its stability and selectivity before it can be considered for clinical development.

Q6: Are there alternative MDMX inhibitors being explored?

A8: Yes, despite the challenges associated with developing selective MDMX inhibitors, research in this area continues. While SJ-172550 was initially considered a promising lead, its limitations have prompted the search for more stable and selective alternatives. [] The scientific community recognizes the therapeutic potential of disrupting the p53-MDM2/MDMX interaction, and ongoing efforts are focused on identifying and characterizing novel compounds with improved pharmacological properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)